molecular formula C8H7ClF3N B095372 2-Chloro-5-(trifluoromethyl)benzylamine CAS No. 15996-78-8

2-Chloro-5-(trifluoromethyl)benzylamine

Cat. No. B095372
CAS RN: 15996-78-8
M. Wt: 209.59 g/mol
InChI Key: XOCMZYUQWVACMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, demethylation, and reactions with various nucleophiles. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves cyclization of amino alcohols and demethylation to introduce catecholic moieties . Similarly, N-acyl-1-chloro-2,2,2-trifluoroethylamines are synthesized through reactions with carbon-nucleophiles . These methods could potentially be adapted for the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Chloro-5-(trifluoromethyl)benzylamine has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined to understand the molecular conformation and bond lengths . These studies provide a foundation for predicting the molecular structure of 2-Chloro-5-(trifluoromethyl)benzylamine, which would likely exhibit similar characteristics due to the presence of chloro and trifluoromethyl groups.

Chemical Reactions Analysis

The chemical reactivity of compounds containing chloro and trifluoromethyl groups has been explored in various reactions. For example, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol undergoes condensation and oxidative cyclization to form benzothiazines and their sulfones . This indicates that 2-Chloro-5-(trifluoromethyl)benzylamine could also participate in similar reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the dielectric properties of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its N-methylated derivatives have been measured . Although the exact properties of 2-Chloro-5-(trifluoromethyl)benzylamine are not provided, it can be inferred that the presence of electronegative groups such as chloro and trifluoromethyl would influence its physical and chemical behavior, including its solubility, boiling point, and reactivity.

Scientific Research Applications

  • Palladium-Catalyzed Ortho-Trifluoromethylation of Benzylamines : The ortho-C-H trifluoromethylation of benzylamines using a palladium catalyst and an electrophilic CF3 reagent is a significant advancement. This method is crucial in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines, which are important structural motifs in drug development (Miura, Feng, Ma, & Yu, 2013).

  • Synthesis and Biological Evaluation of Radioligands : The synthesis of IUR-1601, involving 2-Chloro-5-(trifluoromethyl)benzylamine, for use as a P2X7R radioligand indicates its potential in nuclear medicine and molecular imaging. This compound shows promise in radioligand binding assays and might aid in the study of neurological disorders (Gao et al., 2018).

  • Iron-Catalyzed Direct Amination of Benzyl Alcohols : The development of novel, sustainable catalytic methodologies using iron catalysts for the construction of a variety of benzylamines, including those with 2-Chloro-5-(trifluoromethyl)benzylamine, is significant for pharmaceutical applications. These methods offer sustainable and efficient pathways to create structurally diverse benzylamines (Yan, Feringa, & Barta, 2016).

  • Cyclopalladation of Benzylamines : The formation of cyclopalladated complexes from benzylamines, including 2-Chloro-5-(trifluoromethyl)benzylamine, has implications for materials science and catalysis. These complexes have unique properties that could be exploited in various industrial applications (Fuchita, Tsuchiya, & Miyafuji, 1995).

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones : The study of azomethine-azomethine isomerizations and biomimetic transamination involving fluorine-containing amines, including 2-Chloro-5-(trifluoromethyl)benzylamine, is relevant for the synthesis of biologically active compounds. This research offers a practical method for preparing fluorine-containing amines, which are increasingly important in drug development (Ono, Kukhar, & Soloshonok, 1996).

Safety And Hazards

2-Chloro-5-(trifluoromethyl)benzylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCMZYUQWVACMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371525
Record name 2-Chloro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)benzylamine

CAS RN

15996-78-8
Record name 2-Chloro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Homerin, S Jawhara, X Dezitter… - Journal of Medicinal …, 2019 - ACS Publications
This report deals with the design, the synthesis, and the pharmacological evaluation of pyroglutamide-based P2X7 antagonists. A dozen were shown to possess improved properties, …
Number of citations: 28 pubs.acs.org

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